molecular formula C8H15NO B1457422 2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane CAS No. 1419101-14-6

2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane

Cat. No.: B1457422
CAS No.: 1419101-14-6
M. Wt: 141.21 g/mol
InChI Key: YEKUVSNAXBBMKH-UHFFFAOYSA-N
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Description

2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane ( 1419101-14-6) is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . It belongs to the class of 8-azabicyclo[3.2.1]octanes, a nitrogen-containing heterocyclic scaffold of significant interest in pharmaceutical research and drug discovery . This core structure is recognized for its synthetic utility and bioactive properties, primarily due to its structural similarity to potent bioactive alkaloids such as nicotine, cocaine, and morphine . The rigid, three-dimensional bicyclic backbone provides valuable steric definition for designing novel molecular probes and therapeutic agents . Researchers have identified derivatives of the 8-azabicyclo[3.2.1]octane system in natural products and synthetic compounds exhibiting high affinity for neuronal nicotinic acetylcholine receptors, potent analgesic effects, and activity as triple re-uptake inhibitors . Furthermore, the scaffold's topological properties are known to be crucial for binding to monoamine transporters, such as the dopamine and serotonin transporters, making it a versatile template in neuropharmacology . As such, this compound serves as a valuable synthetic intermediate and building block for the development of new biologically active molecules and for use in total synthesis . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Proper cold-chain transportation and storage conditions are recommended to maintain the integrity of the product .

Properties

IUPAC Name

2-methyl-8-azabicyclo[3.2.1]octan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-8(10)5-4-6-2-3-7(8)9-6/h6-7,9-10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKUVSNAXBBMKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2CCC1N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201274117
Record name 8-Azabicyclo[3.2.1]octan-2-ol, 2-methyl-
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URL https://comptox.epa.gov/dashboard/DTXSID201274117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1419101-14-6
Record name 8-Azabicyclo[3.2.1]octan-2-ol, 2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1419101-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Azabicyclo[3.2.1]octan-2-ol, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201274117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrochloride Salt Formation

A representative synthesis involves treatment of a precursor bicyclic amine with hydrochloric acid in 1,4-dioxane and diethyl ether for 2 hours, followed by evaporation, filtration, and washing to isolate the hydrochloride salt of the hydroxy-methyl azabicyclo compound with a 77% yield.

Step Reagents/Conditions Outcome
1 Bicyclic amine + 4 M HCl in dioxane + diethyl ether Formation of hydrochloride salt
2 Stirring for 2 hours Reaction completion
3 Evaporation, filtration, washing with heptane Isolation of white solid
Yield 77% Purified hydrochloride salt

This method highlights the use of acid-mediated salt formation to stabilize and isolate the hydroxy-methyl substituted azabicyclo compound.

Cyanation-Dehydration-Reduction Route for Functionalized Azabicyclo[3.2.1]octane Derivatives

A patented process (WO1999029690A1) describes a multi-step approach applicable to 8-azabicyclo[3.2.1]octane derivatives, which can be adapted for hydroxy-methyl substituted analogs:

  • Step i: Cyanation
    The starting bicyclic amine is reacted with hydrogen cyanide (generated in situ from an inorganic cyanide like potassium cyanide and an acid such as hydrochloric acid) in aqueous or mixed solvent systems at low temperatures (−20 to 20°C, preferably ~0°C). Ammonium chloride may be added to facilitate the reaction. This step introduces a cyano group at the 3-position.

  • Step ii: Dehydration
    The cyanated intermediate is dehydrated using acid chlorides like thionyl chloride or phosphorus oxychloride in the presence of a suitable amine base (e.g., pyridine) in polar aprotic solvents. This converts the intermediate to a nitrile or related dehydrated species.

  • Step iii: Reduction
    The dehydrated compound is then reduced to the hydroxy-methyl azabicyclo compound using reducing agents such as lithium or sodium borohydride in alcohol solvents (preferably methanol), optionally with amine additives like pyridine, or by catalytic hydrogenation using palladium catalysts under pressure.

Step Reagents/Conditions Purpose Notes
i KCN + HCl, ammonium chloride, water/ether/alcohol, 0°C Cyanation In situ HCN generation
ii Thionyl chloride or POCl3 + pyridine, aprotic solvent Dehydration Converts cyanohydrin to nitrile
iii NaBH4 or LiBH4 in MeOH; or Pd catalyst hydrogenation Reduction to hydroxy-methyl amine Selective reduction of nitrile/amide

This sequence allows for the introduction of the hydroxy and methyl groups at the 2-position on the bicyclic amine scaffold with controlled stereochemistry.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations
Intramolecular Cyclization Uses α-alkylated cyclopentanone derivatives Robust, well-established for azabicyclo core Requires multiple steps, moderate yields
Rearrangement (Beckmann, Aza-Cope-Mannich) Ring rearrangements forming bicyclic amines Efficient ring formation, stereocontrol Sensitive to reaction conditions
Cyanation-Dehydration-Reduction Multi-step functionalization of bicyclic amine Versatile, allows diverse substitutions Requires careful control of toxic reagents (HCN)
Acid-Mediated Hydrochloride Salt Formation Simple acid treatment to isolate salt form Easy isolation and purification Limited to salt formation, not core synthesis

Research Findings and Notes

  • The rearrangement and cyclization methods provide the bicyclic skeleton with high stereochemical fidelity, essential for biological activity.

  • Cyanation followed by dehydration and reduction offers a flexible route to introduce hydroxy and methyl groups at specific positions, adaptable to various substituents.

  • The hydrochloride salt formation method is practical for product isolation and purification, improving stability and handling of the hydroxy-methyl azabicyclo compounds.

  • High temperatures and specific solvents are often required to achieve desired stereochemical outcomes and yields.

  • Use of catalytic hydrogenation and borohydride reductions must be optimized to prevent over-reduction or side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Neurotransmitter Reuptake Inhibition

The primary application of 2-hydroxy-2-methyl-8-azabicyclo[3.2.1]octane lies in its role as a monoamine reuptake inhibitor . Research indicates that derivatives of this compound can effectively inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, making them potential candidates for treating various psychiatric disorders including:

  • Depression
  • Anxiety Disorders
  • Attention Deficit Hyperactivity Disorder (ADHD)
  • Obsessive-Compulsive Disorder (OCD)

These applications are supported by findings that demonstrate the compound's ability to modulate neurotransmission in the central nervous system, providing therapeutic benefits for mood disorders and anxiety-related conditions .

Mu Opioid Receptor Antagonism

Another significant application is its potential as a mu opioid receptor antagonist . This property is particularly valuable in addressing conditions associated with opioid use, such as opioid-induced bowel dysfunction (OBD). By selectively targeting mu opioid receptors without affecting central analgesic effects, these compounds may help mitigate gastrointestinal side effects while maintaining pain relief .

Synthesis of 8-Azabicyclo[3.2.1]octane Derivatives

The synthesis of this compound typically involves several advanced synthetic techniques:

  • Intramolecular Cyclization: This method allows for the formation of the bicyclic structure through cyclization reactions involving nitrogen-containing precursors.
  • Enantioselective Construction: Recent advancements have focused on achieving stereochemical control during the synthesis, which is crucial for enhancing the biological activity of the resulting compounds .

These methodologies not only facilitate the production of this compound but also enable the exploration of its derivatives with enhanced pharmacological properties.

Case Studies and Research Findings

StudyFocusFindings
WO2007063071A1Monoamine Reuptake InhibitionDemonstrated efficacy in treating depression and anxiety disorders through neurotransmitter modulation .
US8664242B2Mu Opioid Receptor AntagonismShowed potential for treating opioid-induced bowel dysfunction while preserving analgesic effects .
RSC Advances 2024Synthesis TechniquesReviewed various synthetic strategies for obtaining 8-azabicyclo[3.2.1]octane derivatives with improved biological activity .

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound can bind to receptors in the central nervous system, modulating neurotransmitter release and activity. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved .

Comparison with Similar Compounds

2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties .

Biological Activity

2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane, a compound belonging to the azabicyclo family, has garnered attention due to its diverse biological activities and potential therapeutic applications. This bicyclic structure is characterized by its nitrogen-containing framework, which is pivotal in its interaction with various biological targets.

Chemical Structure and Properties

The chemical formula for this compound is C8H15NOC_8H_{15}NO. The compound features a hydroxyl group that contributes to its reactivity and solubility in biological systems. The unique bicyclic structure allows for specific interactions with neurotransmitter systems, making it a candidate for various pharmacological applications.

Biological Activity

Research indicates that derivatives of 8-azabicyclo[3.2.1]octane exhibit significant pharmacological properties, particularly as monoamine reuptake inhibitors . These compounds are useful in treating disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD) due to their ability to modulate neurotransmitter levels in the central nervous system .

  • Monoamine Reuptake Inhibition : The primary mechanism involves the inhibition of serotonin, norepinephrine, and dopamine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft .
  • Opioid Receptor Interaction : Some derivatives have shown activity as mu-opioid receptor antagonists, providing potential for pain management without the side effects associated with traditional opioids .

Study 1: Antidepressant Activity

A study demonstrated that certain 8-azabicyclo[3.2.1]octane derivatives effectively inhibited the reuptake of serotonin and norepinephrine in vitro, suggesting their potential as antidepressants .

CompoundIC50 (nM)Target
Compound A50Serotonin Transporter
Compound B75Norepinephrine Transporter

Study 2: Opioid Receptor Modulation

Another research highlighted the dual action of some azabicyclo compounds as both agonists and antagonists at opioid receptors, indicating their complexity in therapeutic applications .

CompoundReceptor TypeActivity
Compound CMu OpioidAntagonist
Compound DKappa OpioidAgonist

Synthesis Methods

The synthesis of this compound has been explored through various methodologies:

  • Intramolecular Cyclization : This method allows for the formation of the bicyclic structure from linear precursors .
  • Rearrangement Reactions : Techniques such as Beckmann rearrangement have been employed to achieve the desired bicyclic architecture efficiently .

Q & A

Q. What are the common synthetic routes for 2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane?

Methodological Answer: The bicyclic core is typically synthesized via reduction of precursors such as 2-azabicyclo[3.2.1]octan-3-ones using lithium aluminum hydride (LiAlH4), followed by hydrogenation with palladium catalysts to saturate double bonds . For example, hydrogenation of 2-azabicyclo[3.2.1]octadiene derivatives (e.g., compound 126 ) with Pd/C yields 2-azabicyclo[3.2.1]octane derivatives in high yields (86%) . Challenges include low yields in alternative pathways, such as oxaziridine rearrangements (<30% yield), which are limited by poor selectivity .

Q. How is the bicyclic core structure analyzed for purity and stereochemical integrity?

Methodological Answer: Analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS): Provides sensitivity for quantifying derivatives in complex mixtures, especially for detecting stereoisomers .
  • Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR resolve bridgehead substituents and confirm stereochemistry (e.g., distinguishing equatorial vs. axial hydroxyl groups) .
  • X-ray Crystallography: Resolves absolute configuration, critical for validating enantioselective syntheses .

Q. What biological targets are associated with 8-azabicyclo[3.2.1]octane derivatives?

Methodological Answer: Derivatives primarily target monoamine transporters:

  • Dopamine Transporter (DAT) and Serotonin Transporter (SERT): Affinity is assessed via radioligand binding assays using [<sup>3</sup>H]WIN-35,428 for DAT and [<sup>3</sup>H]citalopram for SERT .
  • Long-Chain Fatty Acid Elongase 6 (ELOVL6): Inhibition is measured using enzyme activity assays with C16:0-CoA substrates, suggesting therapeutic potential in metabolic disorders .

Advanced Research Questions

Q. How can researchers address low yields in synthetic pathways involving oxaziridine intermediates?

Methodological Answer: Low yields in oxaziridine rearrangements (e.g., from camphor/norcamphor derivatives) are mitigated by photochemical methods. For example, Yamada et al. achieved high selectivity (75–80% yield) via irradiation of bicyclic nitro compounds (e.g., 142a/142b ) to form hydroxamic acids (143a/143b ), followed by reduction to amides (144a/144b ) . Alternative strategies include optimizing reaction conditions (temperature, solvent polarity) or using chiral catalysts to suppress side reactions .

Q. What strategies enable enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold?

Methodological Answer:

  • Photochemical Rearrangement: Alkanenitronate anions (e.g., 142a ) undergo stereocontrolled isomerization under UV light to yield enantiomerically pure hydroxamic acids .
  • Mitsunobu Reaction: Used to install hydroxyl groups with retention of configuration (e.g., synthesis of 147 from diols) .
  • Chiral Auxiliaries: Temporary chiral groups (e.g., benzyl esters) direct stereochemistry during cyclization, later removed via hydrogenolysis .

Q. How do structural modifications influence biological activity and metabolic stability?

Methodological Answer:

  • Substituent Effects: Adding methyl or hydroxyl groups at the 2-position enhances DAT/SERT affinity by 10–100-fold, as shown in comparative SAR studies .
  • Metabolic Fate: In vivo studies (e.g., with brasofensine) use LC-MS/MS to identify major metabolites (e.g., N-demethylated or glucuronidated derivatives) and assess hepatic stability via microsomal incubations .

Q. What computational tools predict the activity and selectivity of derivatives?

Methodological Answer:

  • Molecular Docking: Models ligand-receptor interactions (e.g., with DAT or ELOVL6) using software like AutoDock Vina to prioritize synthesis targets .
  • Quantitative Structure-Activity Relationship (QSAR): Regression models correlate logP, polar surface area, and steric parameters with IC50 values for transporter inhibition .

Q. How are contradictions in biological data (e.g., conflicting IC50 values) resolved?

Methodological Answer: Discrepancies arise from assay variability (e.g., cell lines vs. purified proteins). Best practices include:

  • Standardized Assays: Replicate measurements in HEK293 cells stably expressing human DAT/SERT .
  • Control Compounds: Use reference inhibitors (e.g., cocaine for DAT) to normalize data across labs .

Q. What methods optimize reaction selectivity in multi-step syntheses?

Methodological Answer:

  • Stepwise Protection/Deprotection: For example, Boc-protection of the bridgehead nitrogen prevents undesired side reactions during hydroxylation .
  • Catalyst Screening: Palladium vs. platinum catalysts are compared for hydrogenation efficiency (e.g., Pd/C gives >85% yield vs. PtO2 at 60%) .

Q. How is stereochemical purity validated in final products?

Methodological Answer:

  • Chiral HPLC: Separates enantiomers using columns like Chiralpak IA with hexane/isopropanol gradients .
  • Optical Rotation: Matches experimental [α]D values to literature data for known enantiomers .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane
Reactant of Route 2
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2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane

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